2-Bromo-7-ethylbenzo[d]oxazole

Catalog No.
S13364348
CAS No.
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-ethylbenzo[d]oxazole

Product Name

2-Bromo-7-ethylbenzo[d]oxazole

IUPAC Name

2-bromo-7-ethyl-1,3-benzoxazole

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

VTJAMEZEONCLFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)Br

2-Bromo-7-ethylbenzo[d]oxazole is a heterocyclic compound characterized by the presence of a bromine atom at the second position and an ethyl group at the seventh position of the benzo[d]oxazole ring system. Its molecular formula is C9H8BrNOC_9H_8BrNO with a molecular weight of 242.07 g/mol. The compound is notable for its unique structure, which combines a brominated aromatic system with an oxazole moiety, contributing to its distinct chemical and biological properties.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of a range of derivatives.
  • Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives that may exhibit varied biological activities.
  • Cyclization Reactions: The compound can participate in cyclization processes to form more complex heterocyclic structures, which can enhance its utility in synthetic chemistry.

Preliminary studies suggest that 2-Bromo-7-ethylbenzo[d]oxazole exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and ethyl group may enhance its binding affinity, allowing it to modulate various biological pathways effectively.

The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-aminophenol and ethyl bromoacetate.
  • Cyclization Reaction: A base such as potassium carbonate is used in a solvent like dimethylformamide (DMF) under reflux conditions to facilitate the cyclization that forms the oxazole ring.
  • Optimization Techniques: Modern approaches may include microwave-assisted synthesis or continuous flow reactors to improve yield and purity, aligning with green chemistry principles .

2-Bromo-7-ethylbenzo[d]oxazole finds various applications across multiple fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: The compound is being investigated for potential use in drug development, particularly targeting specific biological pathways related to cancer and microbial infections.
  • Material Science: It can be utilized in developing new materials with unique properties due to its distinctive chemical structure.

Research into the interaction of 2-Bromo-7-ethylbenzo[d]oxazole with biological macromolecules has shown that it may inhibit specific kinases or disrupt bacterial cell wall functions. These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy as an antimicrobial or anticancer agent .

Several compounds share structural similarities with 2-Bromo-7-ethylbenzo[d]oxazole, each differing slightly in substituents or functional groups:

Compound NameKey Differences
2-Ethoxybenzo[d]oxazoleLacks the bromine atom; potentially different biological activity.
2-Methoxybenzo[d]oxazoleContains a methoxy group instead of an ethoxy group; affects reactivity.
2-Bromo-5-chlorobenzo[d]oxazoleContains an additional chlorine atom; may modulate biological activities differently.
7-Bromo-2-(trifluoromethyl)benzo[d]oxazoleSimilar structure but features a trifluoromethyl group; alters chemical reactivity.

The unique combination of the bromine atom and ethyl group in 2-Bromo-7-ethylbenzo[d]oxazole makes it particularly valuable for scientific applications compared to these analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

224.97893 g/mol

Monoisotopic Mass

224.97893 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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